![molecular formula C11H21NO3S B2584467 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one CAS No. 1448130-02-6](/img/structure/B2584467.png)
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
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Description
The compound “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one” is a chemical compound with the molecular formula C17H25NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidone derivatives, which include “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of “1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one” consists of a piperidine ring attached to a pentanone group . The piperidine ring is substituted at the 4-position with a methylsulfonyl group .Scientific Research Applications
Synthesis and Chemical Properties
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one is a compound involved in the synthesis and study of chemical reactions, such as the nucleophile-promoted alkyne-iminium ion cyclizations. This process is significant for creating heterocyclic compounds and involves several key steps, including alkylation, annulation, and cyclization, demonstrating its utility in organic synthesis (Arnold et al., 2003).
Antibacterial and Antimicrobial Applications
The compound has been researched for its role in developing antimicrobial agents. For example, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have shown significant antimicrobial activities against various pathogens affecting tomato plants, indicating its potential in agricultural and plant protection contexts (Vinaya et al., 2009).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds related to 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one have been explored for their biological activities. For instance, (4-piperidin-1-yl)-phenyl sulfonamides were studied for their selectivity and activity as 5-HT(2A) receptor antagonists, showcasing their potential application in designing drugs targeting mental health disorders (Fletcher et al., 2002).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of novel compounds involving 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one derivatives have been conducted to investigate their enzyme inhibitory activities. These studies aim to understand the compound's potential as a therapeutic agent, particularly targeting enzymes relevant to disease states or pathological conditions.
Organic and Green Chemistry
Research into compounds like 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one extends into the development of green chemistry methodologies. For example, mechanochemical synthesis techniques have been applied to synthesize new chemical entities, emphasizing environmentally friendly and sustainable approaches to chemical synthesis (Saeed & Channar, 2017).
properties
IUPAC Name |
1-(4-methylsulfonylpiperidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-3-4-5-11(13)12-8-6-10(7-9-12)16(2,14)15/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHBUPIMBATGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one |
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